3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione
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Description
The compound of interest, "3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione", likely belongs to the broader class of imidazolino purine diones, which are of significant interest due to their potential biological activities and chemical properties. These compounds have been studied for their synthesis, molecular structure, and various chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves intricate chemical pathways that include intramolecular alkylation, hydrogenation, and consecutive reactions with orthocarboxylates and mesyl chloride to obtain desired purine dione derivatives (Šimo, Rybár, & Alföldi, 1998). These methodologies highlight the complex synthetic routes needed to introduce specific substituents on the purine core.
Molecular Structure Analysis
Studies on similar purine derivatives have employed X-ray crystallography and NMR spectroscopy to elucidate their molecular structures, demonstrating coplanar and non-coplanar conformations depending on the substitution pattern on the purine ring (Zhong, Nowak, Cannon, & Robins, 2006). These findings suggest that the specific arrangement of substituents significantly influences the overall molecular geometry.
Chemical Reactions and Properties
Compounds within this class can undergo a variety of chemical reactions, including hydrolytic ring-opening and 1,3-dipolar cycloadditions, to produce novel derivatives with distinct chemical properties (Coburn & Taylor, 1982). These reactions are crucial for modifying the compound's chemical functionality and potential biological activity.
Scientific Research Applications
Antiviral Research
Compounds similar to 3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione have been synthesized for antiviral activity testing. For example, the synthesis and antiviral activity of certain imidazo[1,2-a]-s-triazine nucleosides, which are structurally related, have been explored. These compounds demonstrated moderate activity against viruses like herpes, rhinovirus, and parainfluenza at non-toxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Psychotropic Research
A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity for serotoninergic and dopaminergic receptors. Some compounds showed significant potential as antidepressants and anxiolytics, indicating the therapeutic potential of this chemical class in psychotropic drug development (Zagórska et al., 2015).
Chemical Synthesis and Properties
Research has also focused on the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione. These studies contribute to understanding the chemical behavior and potential applications of such compounds in medicinal chemistry (Coburn & Taylor, 1982).
properties
IUPAC Name |
2-butyl-6-(2-chloroethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O2/c1-5-6-8-21-14(23)12-13(19(4)16(21)24)18-15-20(9-7-17)10(2)11(3)22(12)15/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDGEFGRIKWNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCl)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione |
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